

2-Bromo-4-nitro-1-(trifluoromethyl)benzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-4-nitro-1-(trifluoromethyl)benzene
Cat. No.:	B1375304

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for **2-Bromo-4-nitro-1-(trifluoromethyl)benzene**

This document provides a comprehensive technical guide to the safe handling, storage, and emergency management of **2-Bromo-4-nitro-1-(trifluoromethyl)benzene** (CAS No. 875238-74-7). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the causality behind safety protocols, ensuring a proactive and informed approach to laboratory safety.

Chapter 1: Chemical Identity and Physicochemical Properties

2-Bromo-4-nitro-1-(trifluoromethyl)benzene is a halogenated nitroaromatic compound.^{[1][2]} Its molecular structure, featuring an electron-withdrawing nitro group, a trifluoromethyl group, and a bromine atom on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.^[2] Understanding its physical properties is the foundation of its safe manipulation in a laboratory setting.

Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-bromo-4-nitro-1-(trifluoromethyl)benzene	PubChem[1]
CAS Number	875238-74-7	PubChem[1]
Molecular Formula	C ₇ H ₃ BrF ₃ NO ₂	PubChem[1]
Molecular Weight	270.00 g/mol	PubChem[1]
InChIKey	WPUMBZRKLJGMIJ-UHFFFAOYSA-N	PubChem[1]

Physicochemical Data

The following table summarizes the key computed physical and chemical properties. This data is essential for designing experiments, understanding the compound's behavior under various conditions, and planning for emergency scenarios. For instance, its predicted boiling point and vapor pressure, while not definitively established through extensive physical testing in the available literature, suggest it has low volatility at standard temperature and pressure, but this can change significantly with heating.

Property	Value	Significance in the Lab
Molecular Weight	270.00 g/mol [1]	Essential for stoichiometric calculations in chemical reactions.
XLogP3	3.3 [1]	Indicates good lipid solubility and potential for bioaccumulation. Suggests that it will not be readily soluble in water.
Appearance	Likely a solid powder or crystalline solid, potentially light yellow in color. [3]	Visual identification and assessment of purity. Solid form requires specific handling to avoid dust inhalation.
Boiling Point	~268.9 °C at 760 mmHg (Predicted for isomer) [2]	Important for distillation and assessing thermal stability. Heating can generate hazardous vapors.
Flash Point	~116.4 °C (Predicted for isomer) [2]	The lowest temperature at which vapors can ignite. Indicates a fire hazard if heated near this temperature in the presence of an ignition source.
Density	~1.788 g/cm ³ (Predicted for isomer) [2]	Heavier than water. In case of a spill into water, it would sink.
Water Solubility	Insoluble [4]	Affects spill cleanup procedures and environmental fate. Do not use water as a primary solvent or for large-scale cleanup.

Chapter 2: Hazard Identification and Toxicological Profile

Based on aggregated data submitted to the European Chemicals Agency (ECHA), **2-Bromo-4-nitro-1-(trifluoromethyl)benzene** is classified as a hazardous substance.[\[1\]](#) The causality for these classifications stems from the reactivity of the functional groups on the aromatic ring, which can interact with biological macromolecules.

GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. The classifications for this compound demand stringent adherence to personal protective equipment (PPE) protocols.

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[\[1\]](#)
- Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[\[1\]](#)
- Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[\[1\]](#)
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[\[1\]](#)

Visualizing the Hazard Profile

The following diagram illustrates the GHS pictograms and the associated hazards for this chemical, providing an immediate visual reference for laboratory personnel.

Caption: GHS Hazard Profile for the compound.

Toxicological Insights

While specific toxicological studies on this exact molecule are not widely published, the hazard classifications are based on data from similar chemical structures.

- Skin and Eye Irritation: The aromatic nitro and halogen groups can be irritating to epithelial tissues. Prolonged or repeated contact with the skin should be avoided as it can lead to

dermatitis.[5][6] In the eyes, it can cause significant irritation, redness, and pain, potentially leading to damage if not promptly and thoroughly rinsed.[5][6]

- Inhalation: As a powder or dust, it can irritate the respiratory tract.[1] Therefore, handling should always occur in a well-ventilated area, preferably within a chemical fume hood, to prevent aerosolization and inhalation.[7][8]
- Ingestion: Ingestion is harmful and can lead to systemic effects. The specific target organs are not well-defined in the available literature, but related nitroaromatic compounds are known to affect the blood, liver, and kidneys.[9]

Chapter 3: Emergency Procedures

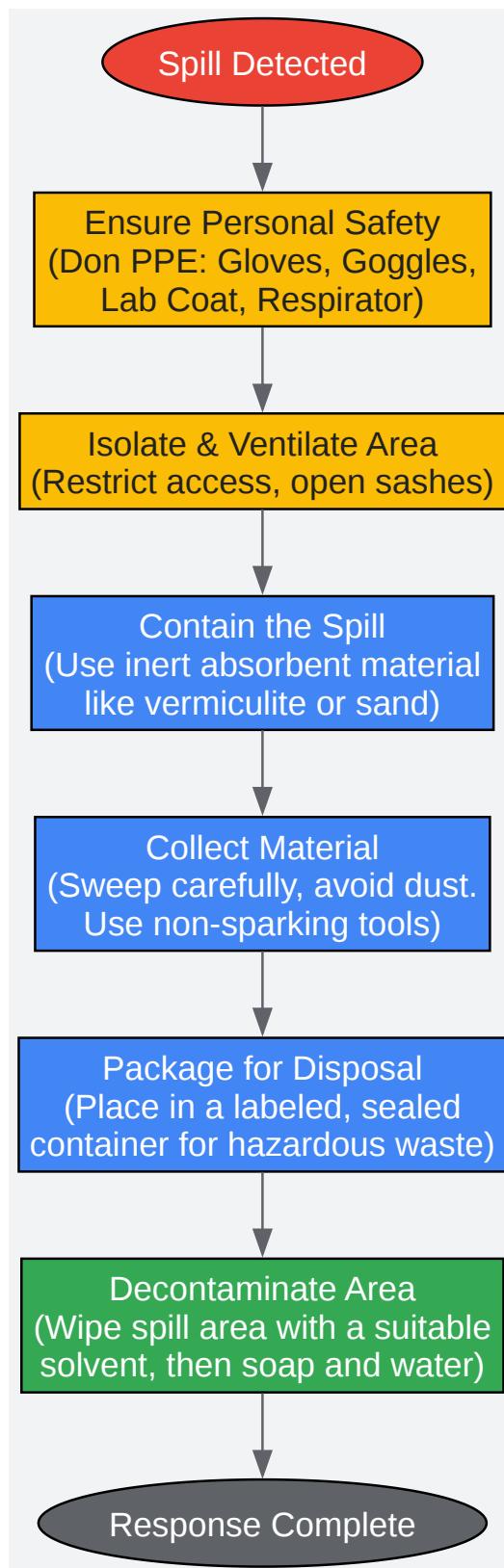
A prepared laboratory is a safe laboratory. The following protocols are designed to be self-validating systems for responding to common emergencies.

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical to minimizing harm from exposure.

- General Advice: Move the victim from the hazardous area. Show this safety data sheet to the attending physician.[8]
- If Inhaled: Relocate the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration immediately. Seek immediate medical attention.[5][10]
- In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[5][6]
- In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[5][11]
- If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center

immediately.[8][12]


Fire-Fighting Measures

While not highly flammable at room temperature, this compound can burn if heated sufficiently, and its decomposition products are hazardous.

- **Suitable Extinguishing Media:** Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[7][12] For small fires, a dry chemical or CO₂ extinguisher is preferred. For larger fires, a water spray or foam can be used to cool the container and surrounding area.[4]
- **Specific Hazards:** During a fire, highly toxic and irritating gases may be generated through thermal decomposition. These can include nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[6]
- **Protective Actions for Fire-fighters:** Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[6][12]

Accidental Release Measures

A spill of this material must be handled promptly and correctly to prevent exposure and environmental contamination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 66545383 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. NITROBROMOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-Bromo-4-nitro-1-(trifluoromethyl)benzene material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1375304#2-bromo-4-nitro-1-trifluoromethyl-benzene-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com